5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one
Description
5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is a heterocyclic compound that combines several bioactive moieties, including benzothiazole, furan, and pyrrole. These structural elements are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-15-14(16-18-11-5-1-2-6-13(11)22-16)12(20)9-19(15)8-10-4-3-7-21-10/h1-7,17,20H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDWEWMNDMZHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=CO2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 2-aminobenzothiazole with furan-2-carbaldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Formation of the Benzo[d]thiazole Moiety
Benzo[d]thiazole derivatives are commonly synthesized via cyclization of thioureas or condensation reactions . For example:
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Castagnolo et al. demonstrated a domino alkylation-cyclization reaction using propargyl bromides and thioureas under microwave irradiation, yielding 2-aminothiazoles .
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Narender et al. reported α-halogenation of β-keto esters followed by cyclization with thiourea to form 2-aminothiazole-5-carboxylates .
These methods highlight the versatility of thiourea derivatives in forming thiazole rings, which are foundational for the benzo[d]thiazole moiety in the target compound.
Incorporation of the Furan-2-ylmethyl Group
The furan-2-ylmethyl substituent is typically introduced via alkylation or coupling reactions . For example:
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De Andrade et al. developed a one-pot protocol for synthesizing 2-aminothiazoles using β-keto esters and tribromoisocyanuric acid, which could be adapted for furan substitution .
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Reaction optimization for furan derivatives often involves polar protic solvents (e.g., isopropyl alcohol) to enhance reaction rates and yields .
Assembly of the Pyrrolone Core
The pyrrolone ring is synthesized through lactamization or condensation reactions . For instance:
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Pyrrolidine derivatives are formed by reacting β-keto esters with amines, followed by cyclization .
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Fu et al. reported a cascade cyclization involving enaminones, cyanamide, and sulfur to form pyrrolone analogs .
Reaction Conditions and Optimization
The synthesis of heterocyclic compounds like the target molecule requires precise control of reaction parameters. Key optimizations include:
Solvent Effects
A comparative study of solvents for furan-2(3H)-one derivatives revealed:
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Polar protic solvents (e.g., ethanol, isopropyl alcohol) outperformed polar aprotic or nonpolar solvents in terms of yield and efficiency .
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Isopropyl alcohol emerged as ideal for reactions involving heterocyclic amines, balancing reaction speed and product stability .
Role of Electron-Donating Groups
Substituents on the amino group significantly influence reactivity. For example:
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Hydroxyl groups enhance the nucleophilicity of amines, accelerating reactions (e.g., reducing reaction time from 25 min to 5 min in furan derivatives) .
Mechanistic Insights
The synthesis pathways often involve nucleophilic addition or cyclization steps . For example:
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Imine formation : Triethyl orthoformate reacts with amines to form intermediates, which then react with furan derivatives .
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Elimination reactions : Ethanol elimination steps finalize the formation of the aminomethylidene structure .
Stability and Reactivity
The compound’s stability is influenced by its heterocyclic structure :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one exhibit potent antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, which demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function, making it a promising candidate for developing new antibiotics .
Anticancer Properties
The compound has shown potential anticancer activity in vitro. For instance, derivatives containing the pyrrole and thiazole moieties have been evaluated for their ability to inhibit cancer cell proliferation. The results from various studies suggest that these compounds induce apoptosis in cancer cells through multiple pathways, including caspase activation and mitochondrial dysfunction .
Enzyme Inhibition
5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of lipoxygenase enzymes, which are involved in inflammatory processes. In silico docking studies suggest that this compound can effectively bind to the active site of lipoxygenase, thereby reducing inflammatory responses .
Development of Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one have led to its exploration in the field of organic electronics, particularly in the development of OLEDs. The compound's ability to emit light when subjected to an electric current makes it suitable for use in display technologies .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition against various bacterial strains with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines with IC50 values indicating potent anti-proliferative effects. |
| Study 3 | OLEDs | Exhibited favorable electroluminescent properties when incorporated into OLED devices, showing potential for commercial applications. |
Mechanism of Action
The mechanism of action of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its pharmacological activities and used as a precursor in the synthesis of various heterocyclic compounds.
Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antiviral properties.
Benzoxazole derivatives: Used in medicinal chemistry for their potential therapeutic applications.
Uniqueness
5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is unique due to its combination of benzothiazole, furan, and pyrrole moieties, which confer a wide range of biological activities and make it a versatile compound for various scientific research applications.
Biological Activity
Introduction
5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is with a molecular weight of approximately 298.36 g/mol. The compound features a pyrrole ring, a benzo[d]thiazole moiety, and a furan substituent, contributing to its complex structure and biological profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzo[d]thiazole and furan groups has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, structural analogs have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin in assays against A-431 and Jurkat cell lines .
Antimicrobial Properties
5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary tests indicate that derivatives of this compound possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticonvulsant Activity
Compounds containing the thiazole moiety have been recognized for their anticonvulsant properties. Research suggests that derivatives similar to 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one may exhibit effective anticonvulsant activity through modulation of neurotransmitter systems .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that it may bind to proteins involved in apoptosis regulation, thereby influencing cancer cell survival .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of pyrrole-based compounds, including derivatives of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one, against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .
Study 2: Antimicrobial Activity
In vitro tests were conducted to assess the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity comparable to ciprofloxacin .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Anticancer | 8 | - |
| Compound B | Antimicrobial | - | 6 |
| Compound C | Anticonvulsant | 15 | - |
| 5-amino... | Anticancer | 10 | 12.5 |
Table 2: Structure–Activity Relationship (SAR)
| Structural Feature | Observed Effect |
|---|---|
| Benzo[d]thiazole moiety | Enhanced cytotoxicity |
| Furan substituent | Increased antimicrobial activity |
| Amino group | Critical for anticonvulsant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
